1-Cyclohexenecarbonyl chloride
Overview
Description
1-Cyclohexenecarbonyl chloride is an organic compound with the molecular formula C₇H₉ClO. It is a colorless liquid with a pungent odor and is sensitive to air and humidity. This compound is primarily used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Mechanism of Action
Target of Action
1-Cyclohexenecarbonyl chloride is a reagent used in the synthesis of anti-inflammatory broad-spectrum chemokine inhibitors . Chemokines are a family of small cytokines, or signaling proteins secreted by cells. They play an important role in immunoregulatory and inflammatory processes .
Mode of Action
This can lead to modifications in the target molecules, potentially altering their function .
Biochemical Pathways
Given its use in the synthesis of chemokine inhibitors, it can be inferred that it may influence the chemokine-related signaling pathways .
Result of Action
The molecular and cellular effects of this compound’s action would depend on the specific context of its use. In the context of synthesizing chemokine inhibitors, the compound could potentially contribute to the inhibition of chemokine-mediated cellular responses, such as cell migration and activation .
Action Environment
This compound is soluble in chloroform and is moisture sensitive . These properties suggest that the compound’s action, efficacy, and stability could be influenced by environmental factors such as solvent conditions and humidity. Proper storage and handling conditions would be necessary to maintain the compound’s stability and effectiveness .
Biochemical Analysis
Biochemical Properties
1-Cyclohexenecarbonyl chloride is known to play a role in biochemical reactions, particularly in the synthesis of anti-inflammatory broad-spectrum chemokine inhibitors
Molecular Mechanism
It is known to be involved in the synthesis of anti-inflammatory broad-spectrum chemokine inhibitors
Preparation Methods
1-Cyclohexenecarbonyl chloride can be synthesized through several methods:
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From Cyclohexene and Chlorine Gas
Step 1: Cyclohexene reacts with chlorine gas under light to form 1-cyclohexene chloride.
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From 1-Cyclohexene-1-carboxylic Acid
Chemical Reactions Analysis
1-Cyclohexenecarbonyl chloride undergoes various chemical reactions, including:
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Substitution Reactions
- It can react with nucleophiles such as amines and alcohols to form amides and esters, respectively.
Reagents and Conditions: Typically, these reactions are carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction.
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Hydrolysis
- In the presence of water, this compound hydrolyzes to form 1-cyclohexene-1-carboxylic acid and hydrochloric acid.
Conditions: This reaction is usually carried out under acidic or basic conditions.
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Reduction
Scientific Research Applications
1-Cyclohexenecarbonyl chloride has several applications in scientific research:
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Chemistry
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Biology and Medicine
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Industry
Comparison with Similar Compounds
1-Cyclohexenecarbonyl chloride can be compared with other acyl chlorides, such as:
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Benzoyl Chloride
- Benzoyl chloride is an aromatic acyl chloride, whereas this compound is an aliphatic acyl chloride with a cyclohexene ring.
- Benzoyl chloride is more reactive due to the electron-withdrawing nature of the benzene ring.
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Acetyl Chloride
- Acetyl chloride is a simpler acyl chloride with a smaller molecular structure.
- This compound has a more complex structure, which can lead to different reactivity and applications.
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Cyclohexanecarbonyl Chloride
- Cyclohexanecarbonyl chloride is similar but lacks the double bond present in this compound.
- The presence of the double bond in this compound can influence its reactivity and the types of reactions it undergoes .
By understanding the unique properties and applications of this compound, researchers can better utilize this compound in various fields of study.
Properties
IUPAC Name |
cyclohexene-1-carbonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClO/c8-7(9)6-4-2-1-3-5-6/h4H,1-3,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXARPLABDJXAQJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20189821 | |
Record name | 1-Cyclohexenecarbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20189821 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36278-22-5 | |
Record name | 1-Cyclohexenecarbonyl chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036278225 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Cyclohexenecarbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20189821 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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